1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid
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Overview
Description
1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexane carboxylic acids. This compound is characterized by a cyclohexane ring substituted with a methoxy group and two methyl groups at the 3-position, and a carboxylic acid group at the 1-position. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of Substituents: The methoxy group and the two methyl groups are introduced through substitution reactions. For example, methoxylation can be achieved using methanol and an acid catalyst, while methylation can be done using methyl iodide and a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methanol (CH3OH), methyl iodide (CH3I)
Major Products:
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, aldehydes
Substitution Products: Various substituted cyclohexane derivatives
Scientific Research Applications
1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexane Carboxylic Acid: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
1-Methoxycyclohexane-1-carboxylic Acid: Lacks the two methyl groups, which can affect its steric and electronic properties.
3,3-Dimethylcyclohexane-1-carboxylic Acid: Lacks the methoxy group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H18O3 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-methoxy-3,3-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2)5-4-6-10(7-9,13-3)8(11)12/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
NVSXBJRSOWNRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)O)OC)C |
Origin of Product |
United States |
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